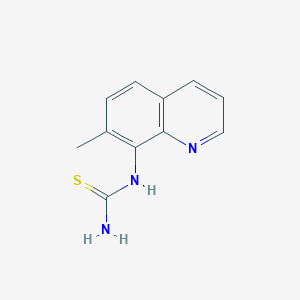

(7-Methylquinolin-8-yl)thiourea

描述

Significance of Thiourea (B124793) Derivatives in Academic Research

Thiourea and its derivatives are a class of organic compounds that have become a significant focus in the field of organic synthesis and medicinal chemistry. arabjchem.orgmdpi.comresearchgate.net These organosulfur compounds are characterized by the presence of a thiocarbonyl group flanked by two amino groups. Their versatility is evident in their wide-ranging applications as intermediates in the synthesis of various heterocyclic compounds. researchgate.net

From a biological standpoint, thiourea derivatives have demonstrated a remarkable breadth of pharmacological properties. Research has shown that these compounds possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial activities. arabjchem.orgmdpi.commdpi.com The ability of the thiourea moiety to form strong hydrogen bonds is a key factor in its interaction with various biological targets, including enzymes and proteins. d-nb.info For instance, certain thiourea derivatives have been investigated as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling and proliferation. d-nb.info This wide spectrum of biological activity has established thiourea derivatives as privileged structures in the development of new therapeutic agents. tandfonline.com

Role of the Quinoline (B57606) Scaffold in Bioactive Compound Design

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the design of bioactive compounds. acs.orgnih.gov Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. The structural features of the quinoline ring allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. researchgate.net

Quinoline derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory effects. arabjchem.orgacs.orgthieme-connect.com The ability of the quinoline nucleus to intercalate with DNA and inhibit key enzymes like topoisomerase has been a focal point of anticancer drug research. globalresearchonline.net Furthermore, the quinoline scaffold serves as a versatile platform for the development of hybrid molecules, where it is combined with other pharmacophores to create compounds with enhanced potency and selectivity. nih.gov The development of quinoline-based drugs for a variety of diseases highlights the enduring significance of this scaffold in medicinal chemistry. researchgate.net

Research Context of (7-Methylquinolin-8-yl)thiourea and Related Analogues

The specific compound, this compound, emerges from the rational design strategy of combining the proven pharmacophores of quinoline and thiourea. Research into this molecule and its analogues is primarily driven by the quest for new therapeutic agents, particularly in the realms of anticancer and antibacterial chemotherapy. arabjchem.orgacs.org

The synthesis of quinoline-thiourea hybrids is a subject of ongoing research, with studies exploring their potential as zinc ionophores with antibacterial activity. acs.orgresearchgate.net These compounds can disrupt the ion homeostasis in bacteria, representing a promising strategy to combat antibiotic resistance. acs.org In the context of cancer research, quinoline derivatives are investigated for their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. arabjchem.orgnih.gov The substitution pattern on the quinoline ring, such as the methyl group at the 7-position in the target compound, is a critical determinant of biological activity.

Analogues of this compound, such as those incorporating a benzoyl group (e.g., 1-Benzoyl-3-(7-methylquinolin-8-yl)thiourea), have been synthesized and are part of the broader exploration of this chemical space. bldpharm.com While specific, detailed research findings on the biological activity of this compound itself are not extensively documented in publicly available literature, the research on closely related quinoline-thiourea derivatives provides a strong rationale for its investigation. For example, various thioureido-benzenesulfonamides incorporating a quinoline moiety have been synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines. d-nb.infonih.gov These studies help to build a structure-activity relationship (SAR) profile for this class of compounds, guiding the design of more potent and selective derivatives.

Below is a table of related quinoline-thiourea compounds and their reported activities, which provides context for the potential research interest in this compound.

| Compound Name | Reported Biological Activity |

| Quinoline Thiourea-Based Zinc Ionophores | Antibacterial |

| 4-(3-(2-Methylquinolin-4-yl)thioureido)benzenesulfonamide | Anticancer |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | Anticancer (Breast Cancer) |

Structure

3D Structure

属性

IUPAC Name |

(7-methylquinolin-8-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGHRCGXNFQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methylquinolin 8 Yl Thiourea

Synthesis of (7-Methylquinolin-8-yl)thiourea and its Precursors

The construction of this compound hinges on the initial synthesis of its key precursors and the subsequent formation of the thiourea (B124793) linkage. This section outlines the fundamental approaches to these synthetic challenges.

Approaches to Thiourea Moiety Formation in Quinoline (B57606) Derivatives

The formation of a thiourea group on a quinoline ring is typically achieved through the reaction of an aminoquinoline with an appropriate thiocarbonyl transfer reagent. A common and effective method involves the reaction of an aminoquinoline with an isothiocyanate. sapub.orgnih.govresearchgate.net For instance, the reaction of 8-aminoquinoline (B160924) with benzoyl isothiocyanate can yield N-benzoyl-N'-(8-quinolinyl)thiourea. This approach is versatile, allowing for the introduction of various substituents on the thiourea nitrogen by selecting the corresponding isothiocyanate.

Another established route to quinolinyl thioureas involves a one-pot reaction starting from an amine, carbon disulfide, and a coupling agent, which generates the isothiocyanate in situ. beilstein-journals.org Alternatively, the reaction of an aminoquinoline with thiophosgene (B130339) can produce the corresponding isothiocyanate, which is then reacted with an amine to form the desired thiourea. Furthermore, the reaction of an amino compound with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid catalyst can also be employed. jscimedcentral.com

A general scheme for the synthesis of quinolinyl thioureas from an aminoquinoline is presented below:

Scheme 1: General synthetic routes to quinolinyl thioureas.

Functionalization Strategies for the 7-Methylquinolin-8-yl Moiety

The synthesis of the core precursor, 7-methyl-8-aminoquinoline, is a critical step. A prevalent method for the synthesis of 7-methylquinoline (B44030) is the Skraup synthesis, which involves the reaction of m-toluidine (B57737) with glycerol, sulfuric acid, and an oxidizing agent like m-nitrobenzenesulfonate. brieflands.com This reaction, however, typically yields a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com

Subsequent functionalization of the 7-methylquinoline is necessary to introduce the amino group at the 8-position. A common strategy is the nitration of 7-methylquinoline. brieflands.combrieflands.com This reaction, often carried out with a mixture of fuming nitric acid and concentrated sulfuric acid, selectively yields 7-methyl-8-nitroquinoline (B1293703). brieflands.com The nitro group can then be reduced to the corresponding amine, 7-methyl-8-aminoquinoline, using various reducing agents such as tin(II) chloride or catalytic hydrogenation. chemicalbook.com This 8-amino derivative serves as the direct precursor for the synthesis of this compound. chemicalbook.com

Derivatization Strategies for this compound Analogues

This compound is a versatile building block that can be readily modified to generate a library of analogues with diverse structural features. These modifications can be broadly categorized into N-substitution of the thiourea linkage, alterations to the quinoline ring system, and cyclization reactions to form fused heterocycles.

N-Substitution of the Thiourea Linkage

For example, the synthesis of N,N-disubstituted thiourea derivatives can be achieved by reacting the corresponding isothiocyanate with a secondary amine. nih.govresearchgate.net This strategy allows for the introduction of a wide range of functional groups, leading to compounds with potentially altered biological activities.

Modifications to the Quinoline Ring System

The quinoline ring of this compound can also be a target for further functionalization. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce substituents at various positions on the quinoline ring, although the directing effects of the existing methyl and thiourea groups must be considered. mdpi.com For instance, chloroquine (B1663885), a related quinoline derivative, can undergo radical iodination at the C-3 position. mdpi.com

Furthermore, the methyl group at the C-7 position can potentially be a site for functionalization through oxidation or other C-H activation strategies. researchgate.net Palladium-catalyzed C-H amidation of 8-methylquinoline (B175542) has been reported, indicating the feasibility of modifying the methyl group. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The thiourea moiety in this compound is a valuable precursor for the construction of fused heterocyclic systems. The presence of both nitrogen and sulfur atoms allows for a variety of cyclization reactions.

One common strategy involves the reaction of the thiourea with α-haloketones or related bifunctional electrophiles to form thiazole (B1198619) rings fused to the quinoline system. sapub.org For example, the intramolecular cyclization of a quinoline-thiourea derivative with p-phenyl phenacyl bromide can lead to the formation of a thiazole derivative. sapub.org

Additionally, tandem radical cyclizations of N-aryl thioureas can be induced to form fused heterocyclic systems like furoquinolines and indoloquinolines. nih.gov Gold-catalyzed intramolecular cyclizations of thiourea derivatives have also been shown to produce benzothiazine and thioquinoline structures. nih.gov The reaction of quinoline thiosemicarbazones with acetic anhydride (B1165640) can lead to the formation of quinolines derivatized with 1,3,4-thiadiazole. researchgate.net These cyclization reactions significantly expand the structural diversity of compounds that can be accessed from this compound.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Thiourea derivatives, characterized by the N-C(S)-N linkage, are also of significant interest due to their diverse chemical reactivity and biological activities. The convergence of these two structural features in molecules such as this compound presents a platform for further chemical exploration. This article focuses on the synthetic approaches and subsequent chemical transformations of this specific quinoline-thiourea derivative.

Synthetic Methodologies

The synthesis of substituted quinoline thioureas can be approached through various routes. For this compound, a key intermediate is 8-amino-7-methylquinoline. This amine is typically prepared via the reduction of the corresponding nitro compound, 7-methyl-8-nitroquinoline. The synthesis of 7-methyl-8-nitroquinoline itself can be accomplished from m-toluidine through a Skraup synthesis to form a mixture of 7-methylquinoline and 5-methylquinoline, followed by a selective nitration. brieflands.comsemanticscholar.org

While multi-step syntheses are common, one-pot methodologies offer advantages in terms of efficiency, resource conservation, and reduced waste. A plausible one-pot synthesis for this compound can be designed starting from 7-methyl-8-nitroquinoline. This process would involve an in-situ reduction of the nitro group to an amine, immediately followed by a reaction with a thiocarbonylating agent to form the thiourea.

A proposed one-pot procedure involves the reduction of 7-methyl-8-nitroquinoline using a suitable reducing agent, such as iron powder in the presence of a catalytic amount of acid, which is a common method for nitro group reduction. rsc.org Following the formation of 8-amino-7-methylquinoline in the reaction vessel, a thiourea-forming reagent is introduced. One common method for synthesizing N-substituted thioureas is the reaction of the amine with an isothiocyanate. For the synthesis of the parent this compound, a reagent like trimethylsilyl (B98337) isothiocyanate could be used, or for N'-substituted derivatives, a corresponding organic isothiocyanate (e.g., phenyl isothiocyanate) would be employed.

Alternatively, the in-situ generated amine can be reacted with benzoyl isothiocyanate, formed from the reaction of benzoyl chloride and a thiocyanate salt, to yield an N-benzoyl-N'-(7-methylquinolin-8-yl)thiourea. Subsequent hydrolysis could then yield the parent thiourea.

The table below outlines a hypothetical one-pot synthesis for N'-substituted this compound derivatives.

| Entry | Starting Material | Reagent 1 (Reduction) | Reagent 2 (Thiourea Formation) | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|---|---|

| 1 | 7-Methyl-8-nitroquinoline | Fe / aq. HCl (cat.) | Phenyl isothiocyanate | Ethanol/Water | Step 1: Reflux; Step 2: Room Temp | N-Phenyl-N'-(7-methylquinolin-8-yl)thiourea |

| 2 | 7-Methyl-8-nitroquinoline | SnCl2·2H2O | Allyl isothiocyanate | Ethanol | Step 1: Reflux; Step 2: Room Temp | N-Allyl-N'-(7-methylquinolin-8-yl)thiourea |

| 3 | 7-Methyl-8-nitroquinoline | H2, Pd/C | Benzoyl isothiocyanate | Ethyl Acetate | Step 1: RT, Balloon; Step 2: Reflux | N-Benzoyl-N'-(7-methylquinolin-8-yl)thiourea |

Chemical Transformations of this compound

The thiourea functional group is a versatile synthon for the construction of various heterocyclic systems and other derivatives. The this compound molecule can undergo several chemical transformations at the thiourea moiety.

Hydrolysis: Under acidic or basic conditions, the thiourea linkage can be hydrolyzed to regenerate the 8-amino-7-methylquinoline and release thiocarbonyl species. evitachem.com

Alkylation: The sulfur atom of the thiourea is nucleophilic and can be alkylated with alkyl halides to form S-alkylisothiouronium salts. These intermediates can be useful for further transformations.

Heterocyclization Reactions: A significant application of thiourea derivatives is in the synthesis of heterocycles. For instance, reaction with α-haloketones or α-haloesters can lead to the formation of thiazole derivatives. The reaction of N,N'-disubstituted quinolonyl thioureas with dialkyl acetylenedicarboxylates has been shown to produce thiazolidinone derivatives. nih.gov This type of cyclization offers a pathway to more complex, fused ring systems incorporating the quinoline core.

The table below summarizes some potential chemical transformations of this compound.

| Transformation Type | Reactant | Reagent(s) | Product Class | Example Product |

|---|---|---|---|---|

| Alkylation | This compound | Methyl Iodide | S-Alkylisothiouronium salt | S-Methyl-(7-methylquinolin-8-yl)isothiouronium iodide |

| Cyclization (Thiazole synthesis) | This compound | Ethyl bromoacetate | Aminothiazolone derivative | 2-Amino-3-(7-methylquinolin-8-yl)thiazol-4(3H)-one |

| Cyclization (Thiazolidinone synthesis) | N-Acetyl-N'-(7-methylquinolin-8-yl)thiourea | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thiazolidinone derivative | Dimethyl 2-(acetyl(7-methylquinolin-8-yl)carbamothioylimino)succinate |

| Oxidative Cyclization | This compound | H2O2 / Acid | Benzothiazole derivative (via potential intramolecular cyclization) | (Hypothetical) Thiadiazolo[3,4-h]quinoline derivative |

Advanced Spectroscopic Characterization of 7 Methylquinolin 8 Yl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of (7-Methylquinolin-8-yl)thiourea is expected to show distinct signals corresponding to the protons of the 7-methylquinoline (B44030) core and the thiourea (B124793) substituent. Based on data from 7-methylquinoline and its derivatives, the aromatic protons of the quinoline (B57606) ring would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. uncw.edubrieflands.com The proton at the C-2 position is anticipated to be the most deshielded of the heterocyclic ring protons, appearing as a doublet of doublets around δ 8.8-8.9 ppm. brieflands.com The methyl group attached to the quinoline ring at position 7 would present as a sharp singlet further upfield, expected around δ 2.5 ppm. brieflands.com

The protons of the thiourea moiety (-NH-C(S)-NH₂) are characterized by broad singlet signals that are exchangeable with deuterium (B1214612) oxide (D₂O). Their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding effects. Typically, the proton of the secondary amine (NH) attached to the quinoline ring and the primary amine protons (NH₂) appear significantly downfield, often above δ 9.0 ppm. nih.govd-nb.info In some instances, one broad singlet integrating to two protons is observed for the NH₂ group, while the NH proton attached to the aromatic ring appears as a separate singlet. d-nb.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~8.85 | dd | Aromatic proton on quinoline ring. brieflands.com |

| H-4 | ~8.10 | d | Aromatic proton on quinoline ring. brieflands.com |

| H-3 | ~7.35 | dd | Aromatic proton on quinoline ring. brieflands.com |

| H-5 | ~7.90 | d | Aromatic proton on quinoline ring. |

| H-6 | ~7.40 | d | Aromatic proton on quinoline ring. |

| 7-CH₃ | ~2.55 | s | Methyl group protons. brieflands.com |

| NH | >9.5 | br s | Thiourea secondary amine proton, exchangeable. nih.govd-nb.info |

| NH₂ | >9.0 | br s | Thiourea primary amine protons, exchangeable. nih.govd-nb.info |

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, ten distinct signals are expected for the quinoline core, one for the methyl group, and one for the thiocarbonyl carbon.

The most characteristic signal in the spectrum is that of the thiocarbonyl carbon (C=S). This carbon is highly deshielded and is expected to resonate at approximately δ 180-183 ppm, a region typical for thiourea derivatives. nih.govd-nb.info The carbons of the quinoline ring are predicted to appear in the δ 115-150 ppm range, consistent with values reported for quinoline and its substituted derivatives. rsc.orgchemicalbook.com The carbon of the methyl group (CH₃) would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S | ~181.0 | Thiocarbonyl carbon. nih.govd-nb.info |

| C-2 | ~149.0 | Quinoline ring carbon. |

| C-3 | ~121.5 | Quinoline ring carbon. |

| C-4 | ~136.0 | Quinoline ring carbon. |

| C-4a | ~147.0 | Quinoline ring carbon. |

| C-5 | ~128.0 | Quinoline ring carbon. |

| C-6 | ~126.5 | Quinoline ring carbon. |

| C-7 | ~138.0 | Quinoline ring carbon bearing the methyl group. |

| C-8 | ~130.0 | Quinoline ring carbon bearing the thiourea group. |

| C-8a | ~146.0 | Quinoline ring carbon. |

| 7-CH₃ | ~18.0 | Methyl group carbon. |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would establish the connectivity of adjacent protons within the quinoline ring system. Key correlations would be observed between H-2 and H-3, H-3 and H-4, and between H-5 and H-6, confirming their positions on the aromatic scaffold. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹J-coupling). columbia.edu This would allow for the direct assignment of each protonated carbon in the quinoline ring and the methyl group by linking the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~2.55 ppm would show a correlation to the methyl carbon signal at ~18.0 ppm. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule. columbia.edu Key HMBC correlations would include:

The methyl protons (7-CH₃) showing correlations to C-7 and the adjacent C-6 and C-8 carbons.

The NH proton of the thiourea group showing correlations to the thiocarbonyl carbon (C=S) and the quinoline carbons C-8 and C-7.

The aromatic protons showing correlations to neighboring carbons, confirming the substitution pattern. For example, H-6 would show a correlation to C-8, and H-5 would show a correlation to C-7.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be a composite of the vibrations from the thiourea group and the 7-methylquinoline ring. The quinoline portion contributes bands from aromatic C-H stretching just above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region. brieflands.com The thiourea moiety provides several highly characteristic bands.

The most prominent features related to the thiourea group are the N-H and C=S stretching vibrations. The N-H stretching vibrations of the primary (NH₂) and secondary (NH) amine groups typically appear as broad bands in the region of 3400-3100 cm⁻¹. nih.goviosrjournals.org The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes. iosrjournals.org

The C=S (thiocarbonyl) stretching vibration is also a key diagnostic peak. However, its position can be variable as it often couples with other vibrations, such as C-N stretching and N-H bending. It is generally a medium to strong band found in the broad region of 1300-700 cm⁻¹. d-nb.inforesearchgate.netscispace.com Studies on various thiourea derivatives have identified strong bands related to the C=S stretch around 1290 cm⁻¹ and 730 cm⁻¹. d-nb.inforesearchgate.net

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretching | Thiourea (NH, NH₂) nih.govd-nb.info |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Quinoline |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching | Quinoline Ring |

| ~1615 | Medium | N-H bending | Thiourea (NH₂) researchgate.net |

| ~1290 | Medium-Strong | C=S stretching (coupled) | Thiocarbonyl d-nb.info |

| ~730 | Strong | C=S stretching (coupled) | Thiocarbonyl researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, when analyzed, provides insights into the electronic transitions occurring within the molecule. These transitions are primarily associated with the quinoline and thiourea functional groups.

Electronic Transition Analysis

The electronic absorption spectrum of quinoline and its derivatives is characterized by several absorption bands in the UV-Vis region, typically between 200 and 400 nm. asianpubs.orgacs.org These bands are the result of π-π* and n-π* electronic transitions. The introduction of a methyl group at the 7th position and a thiourea group at the 8th position on the quinoline ring is expected to influence these transitions.

In similar quinoline derivatives, multiple absorption bands have been observed. asianpubs.org For instance, studies on 5,7-dibromo-8-hydroxy quinoline have identified transitions in the regions of 200-240 nm and around 310-330 nm. asianpubs.org The bands in the lower wavelength region are attributed to π-π* transitions, while the bands at higher wavelengths are assigned to n-π* transitions. asianpubs.org The presence of the thiourea group, with its lone pairs of electrons on the nitrogen and sulfur atoms, is likely to introduce additional n-π* transitions and potentially cause a bathochromic (red) shift in the π-π* transitions of the quinoline ring due to increased conjugation.

The electronic transitions are influenced by the solvent's polarity. In polar solvents, a hypsochromic (blue) shift of n-π* bands is often observed due to the stabilization of the ground state through hydrogen bonding. asianpubs.org

Table 1: Predicted UV-Vis Absorption Bands for this compound

| Predicted λmax (nm) | Type of Transition | Associated Moiety |

| ~230-250 | π → π | Quinoline Ring |

| ~280-300 | π → π | Quinoline Ring & Thiourea |

| ~320-340 | n → π* | Thiourea & Quinoline Nitrogen |

Note: The values in this table are predictive and based on the analysis of related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

Molecular Ion Identification and Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments.

Based on the structure, the initial fragmentation is likely to occur at the C-N bond connecting the thiourea group to the quinoline ring or at the C-S bond within the thiourea moiety. The fragmentation of phenylthiourea (B91264) often involves the loss of the thioformamide (B92385) radical (•CHNS) or the formation of a phenyl isothiocyanate ion. nist.gov A similar pattern can be anticipated for this compound.

Key fragmentation pathways could include:

Loss of the thiourea group: Cleavage of the C8-N bond could lead to the formation of a stable 7-methylquinolin-8-yl cation.

Formation of 7-methyl-8-isothiocyanatoquinoline: Rearrangement and cleavage could result in the formation of an isothiocyanate derivative.

Fragmentation of the quinoline ring: At higher energies, the quinoline ring itself can fragment, leading to the loss of small molecules like HCN or acetylene. The mass spectrum of 8-aminoquinoline (B160924) shows characteristic peaks at m/z 144 (molecular ion), 117, and 90. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | This compound |

| [M - NH₂CS]⁺ | 7-Methylquinolin-8-yl radical cation |

| [M - CSNH]⁺ | 8-Amino-7-methylquinoline radical cation |

| [C₁₀H₉N]⁺ | 7-Methylquinoline cation |

Note: The fragmentation patterns described are predictive and based on the analysis of related compounds.

Crystallographic Analysis and Solid State Structural Investigations of 7 Methylquinolin 8 Yl Thiourea

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of (7-Methylquinolin-8-yl)thiourea would be necessary to elucidate its atomic arrangement and packing in the crystalline state. This powerful analytical method allows for the precise measurement of electron density distribution within the crystal, from which the positions of individual atoms can be determined. The resulting structural information is crucial for understanding the molecule's behavior and interactions at the atomic level.

Molecular Geometry and Conformation in the Crystalline Phase

Without experimental data, the precise molecular geometry of this compound in the crystalline phase remains undetermined. A crystallographic study would provide key geometric parameters such as bond lengths and angles. For instance, the C=S and C-N bond lengths within the thiourea (B124793) moiety are sensitive to the electronic environment and participation in hydrogen bonding. The dihedral angle between the quinoline (B57606) ring and the thiourea group would also be a critical conformational feature. In related structures, the planarity of such systems can be influenced by the steric hindrance and electronic effects of substituents.

A hypothetical data table for bond lengths and angles is presented below to illustrate the type of information that would be obtained from a crystallographic study.

| Parameter | Value (Å or °) |

| C=S | Data not available |

| C-N(thiourea) | Data not available |

| N-C(quinoline) | Data not available |

| C-C(quinoline) | Data not available |

| C-H | Data not available |

| N-H | Data not available |

| C-S-N angle | Data not available |

| N-C-N angle | Data not available |

| C-N-C angle | Data not available |

Intermolecular Interactions: Hydrogen Bonding Networks

Thiourea derivatives are well-known for their ability to form extensive hydrogen bonding networks due to the presence of N-H donor groups and the C=S acceptor group. In the case of this compound, both intramolecular and intermolecular hydrogen bonds would be anticipated. An intramolecular hydrogen bond could potentially form between one of the thiourea N-H groups and the nitrogen atom of the quinoline ring, leading to the formation of a stable six-membered ring.

Intermolecularly, N-H···S hydrogen bonds are a common feature in the crystal packing of thioureas, often leading to the formation of dimers or extended chains. The specific nature of these interactions, including donor-acceptor distances and angles, can only be confirmed through crystallographic analysis.

π-π Stacking Interactions in Quinoline-Containing Structures

The planar aromatic system of the quinoline ring in this compound makes it a candidate for participating in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent quinoline rings, can play a significant role in stabilizing the crystal structure. The geometry of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances between the aromatic rings would be key parameters to analyze from the crystal structure data. Such interactions are known to influence the electronic properties and solid-state assembly of quinoline derivatives.

Analysis of Tautomeric Forms in the Solid State

Thiourea and its derivatives can exist in different tautomeric forms, primarily the thione and thioenol forms. In the solid state, the equilibrium is typically shifted towards one form. For this compound, the predominant tautomer would likely be the thione form, as is common for most thiourea derivatives in the solid state. However, the presence of the quinoline moiety and the potential for specific intermolecular interactions could theoretically stabilize the thioenol tautomer. A detailed analysis of the C-S and C-N bond lengths, as well as the positions of the hydrogen atoms from a high-resolution X-ray diffraction study, would be required to definitively identify the tautomeric form present in the crystal.

Computational Chemistry and Theoretical Investigations of 7 Methylquinolin 8 Yl Thiourea

Density Functional Theory (DFT) Calculations: A Hypothetical Framework

In the absence of specific data for (7-Methylquinolin-8-yl)thiourea, we can outline the theoretical approach that would be undertaken to investigate its computational properties. DFT calculations are a powerful tool to predict molecular structure, reactivity, and spectroscopic properties.

Molecular Docking Studies: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. nih.gov This would involve docking the optimized structure of the compound into the active site of a target protein to predict its binding affinity and interaction modes. Such studies are instrumental in drug discovery for identifying potential therapeutic agents. tandfonline.com

While the specific computational data for this compound is not currently available, the theoretical framework outlined above provides a clear roadmap for how such an investigation would be conducted. The application of these computational methods would provide a deep understanding of the structural, electronic, and reactive properties of this compound, paving the way for its potential applications in various fields of chemistry and biology.

Prediction of Ligand-Protein Binding Modes

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com For this compound, this process would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant biological target.

The process typically involves:

Target Identification and Preparation: Identifying a protein target, such as an enzyme or receptor implicated in a disease pathway. The 3D structure of this protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms and removing water molecules. mdpi.com

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or Surflex-dock, the ligand is placed into the protein's active site. mdpi.comhealthbiotechpharm.org The program then explores various possible binding poses and scores them based on a scoring function, which estimates the binding affinity.

Studies on similar quinoline-thiourea derivatives have shown that the thiourea (B124793) moiety and the quinoline (B57606) ring are crucial for interaction. biointerfaceresearch.com The thiourea group can act as both a hydrogen bond donor and acceptor, while the quinoline ring can participate in π-π stacking and hydrophobic interactions with amino acid residues like leucine, valine, and alanine (B10760859) in the protein's binding pocket. biointerfaceresearch.comnih.gov For instance, in studies of thiourea derivatives targeting the enzyme MK-2, hydrogen bonds were observed with key residues, which is a critical factor for inhibitory activity. mdpi.com

Table 1: Illustrative Predicted Interactions for this compound with a Kinase Target

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

| Leucine (Leu) | Hydrophobic | 7-Methyl group, Quinoline ring |

| Valine (Val) | Hydrophobic | Quinoline ring |

| Alanine (Ala) | Hydrophobic | Quinoline ring |

| Lysine (Lys) | Hydrogen Bond | Thiourea sulfur/nitrogen |

| Glutamic Acid (Glu) | Hydrogen Bond | Thiourea NH group |

| Phenylalanine (Phe) | π-π Stacking | Quinoline ring |

This table is illustrative, based on common interactions observed for similar compounds, as specific docking studies for this compound are not publicly available.

Assessment of Binding Affinities with Biological Targets

Following the prediction of binding modes, the next step is to quantitatively assess the binding affinity, which indicates the strength of the interaction between the ligand and its target. nih.govfrontiersin.org A lower binding energy value typically suggests a more stable and potent ligand-protein complex.

Computational methods to estimate binding affinity include:

Scoring Functions: Utilized within docking programs, these functions provide a quick estimation of binding energy (often in kcal/mol). frontiersin.org

Free Energy Calculations: More rigorous and computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Linear Interaction Energy (LIE) can provide more accurate predictions. nih.gov These methods are often applied after molecular dynamics simulations to account for the dynamic nature of the interactions.

For example, studies on thiourea derivatives as potential inhibitors of the tyrosine kinase enzyme have reported binding energies ranging from -87.62 to -95.26 kcal/mol, indicating strong binding. unair.ac.id Similar assessments for this compound would be crucial to rank its potential efficacy against various biological targets compared to known inhibitors.

Table 2: Hypothetical Binding Affinities for this compound against Various Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Computational Method |

| Protein Kinase (e.g., MK-2) | -8.5 | AutoDock Vina |

| DNA Gyrase | -7.9 | Surflex-Dock |

| NUDIX Hydrolase (NUDT5) | -9.2 | Desmond/MM-GBSA |

Note: These values are hypothetical and serve to illustrate the type of data generated in such an assessment. Actual values would require specific computational experiments.

Elucidation of Potential Mechanistic Pathways at the Molecular Level

Theoretical investigations can shed light on the electronic properties and reactivity of this compound, which are fundamental to understanding its mechanism of action. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. researchgate.net

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. researchgate.net A small HOMO-LUMO energy gap suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org This helps predict sites for hydrogen bonding and other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. acs.org

For quinoline derivatives, DFT studies have been used to investigate reactive sites and understand their sensitivity to processes like autoxidation and hydrolysis. uantwerpen.be For this compound, such calculations would reveal how the methyl group at the 7-position and the thiourea group at the 8-position influence the electronic properties and reactivity of the quinoline core.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.gov MD simulations are crucial for assessing the stability of the predicted binding mode. mdpi.com

The process involves:

Placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules with ions).

Solving Newton's equations of motion for every atom in the system, which describes their movements over time.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is stably bound. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest flexibility that may accommodate the ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the key interactions predicted by docking. nih.gov

In studies of other quinoline and thiourea derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, showing stable RMSD values and persistent hydrogen bonding with crucial residues over simulation times of 10 to 100 nanoseconds. nih.govnih.gov Such a simulation for this compound would provide a robust validation of its binding mode and stability within a given biological target.

Coordination Chemistry of 7 Methylquinolin 8 Yl Thiourea and Its Metal Complexes

Synthesis of Metal Complexes of (7-Methylquinolin-8-yl)thiourea

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product.

Complexation with Transition Metal Ions (e.g., Cu, Ni, Co, Zn, Pt, Pd, Ru)

The nitrogen and sulfur donor atoms in this compound make it an excellent candidate for coordinating with a variety of transition metal ions. The synthesis of these complexes generally follows a straightforward procedure where an alcoholic or aqueous solution of the metal salt (e.g., chloride, nitrate (B79036), or acetate) is added to a solution of the ligand.

For instance, the synthesis of copper(II), nickel(II), and cobalt(II) complexes often involves refluxing the metal chloride with the thiourea (B124793) derivative in an ethanolic solution. researchgate.net The resulting complexes can then be isolated as precipitates. Similarly, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with salts like K₂[PdCl₄] or K₂[PtCl₄]. mdpi.com The formation of ruthenium complexes might involve starting materials such as [RuCl₂(DMSO)₄] or other suitable ruthenium precursors. nih.gov

While specific synthetic details for this compound complexes are not extensively documented, the general methodologies for related thiourea derivatives provide a solid foundation for their preparation. The table below summarizes typical synthetic conditions for related thiourea-metal complexes.

| Metal Ion | Typical Metal Salt | Solvent | Reaction Conditions | Reference |

| Cu(II) | CuCl₂·2H₂O | Ethanol | Reflux | researchgate.net |

| Ni(II) | NiCl₂·6H₂O | Ethanol | Stirring at room temp. | mdpi.com |

| Co(II) | Co(NO₃)₂·6H₂O | Ethanol | Reflux | researchgate.net |

| Zn(II) | Zn(NO₃)₂·6H₂O | Ethanol | Stirring | researchgate.net |

| Pt(II) | K₂[PtCl₄] | Water/Ethanol | Stirring | mdpi.com |

| Pd(II) | K₂[PdCl₄] | Water/Ethanol | Stirring | mdpi.com |

| Ru(II) | [Ru(η⁶-p-cymene)Cl₂]₂ | Methanol (B129727) | Stirring | nih.gov |

Complexation with Other Metal Ions (e.g., Ag, Pb, Lanthanides)

The soft sulfur donor of the thiourea moiety suggests a strong affinity for soft metal ions like silver(I) and lead(II). The synthesis of silver(I) complexes with thiourea derivatives has been achieved by reacting the ligand with silver nitrate or silver trifluoromethanesulfonate. mdpi.com These reactions are often carried out in organic solvents like acetonitrile (B52724) or methanol at room temperature. Lead(II) complexes can be synthesized by reacting a lead(II) salt, such as lead(II) acetate, with the thiourea ligand in a suitable solvent. researchgate.net

The coordination chemistry of lanthanide ions with thiourea derivatives is less explored compared to transition metals. However, the quinoline (B57606) nitrogen and potentially the thiourea sulfur could act as coordination sites. The synthesis of lanthanide complexes with ligands containing quinoline moieties has been reported, often involving the reaction of lanthanide nitrates or chlorides with the ligand in an alcoholic solution. researchgate.netnottingham.ac.uk The presence of the bulky 7-methylquinolin-8-yl group might favor the formation of complexes with specific stoichiometries and geometries.

Ligand Binding Modes and Coordination Geometries

This compound is a versatile ligand capable of adopting various coordination modes, which in turn leads to a range of coordination geometries in its metal complexes. The presence of multiple donor atoms—the quinoline nitrogen, the thiourea sulfur, and the two thiourea nitrogen atoms—allows for rich and varied structural chemistry.

Monodentate, Bidentate, and Multidentate Coordination Through Sulfur and Nitrogen Donor Atoms

Thiourea derivatives can coordinate to metal ions in several ways. mdpi.com The most common mode is monodentate coordination through the sulfur atom, which is a soft donor and readily binds to soft and borderline metal ions. mdpi.com In the case of this compound, this would result in a pendant quinoline group that may or may not be involved in further coordination or intermolecular interactions.

Bidentate coordination is also frequently observed, typically involving the sulfur atom and one of the nitrogen atoms of the thiourea group, forming a four-membered chelate ring. mdpi.com Alternatively, and of particular interest for this compound, is the potential for bidentate N,S-chelation involving the quinoline nitrogen atom and the thiourea sulfur atom. This would lead to the formation of a stable five-membered chelate ring, a common feature in complexes of 8-substituted quinolines. This N,S-bidentate mode is expected to be a dominant binding mode for this ligand.

The possibility of tridentate coordination , involving the quinoline nitrogen, the thiourea sulfur, and one of the thiourea nitrogens, could also be envisioned, although it might be sterically demanding.

Chelation and Bridging Ligand Behavior

As mentioned, the most probable chelation mode for this compound is the formation of a five-membered ring through the quinoline nitrogen and the thiourea sulfur (N,S-chelation). This chelation is expected to enhance the stability of the resulting metal complexes due to the chelate effect.

Furthermore, thiourea derivatives can act as bridging ligands , connecting two or more metal centers. mdpi.com This can occur through the sulfur atom bridging two metal ions or through a combination of sulfur and nitrogen atoms coordinating to different metal centers. The steric bulk of the 7-methylquinolin-8-yl group might influence the feasibility and geometry of such bridged structures.

Structural Characterization of Metal Complexes via Spectroscopic and Crystallographic Techniques

The elucidation of the structure and bonding in metal complexes of this compound relies on a combination of spectroscopic and crystallographic methods.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The key vibrational bands to monitor are the ν(C=S) and ν(C-N) stretching frequencies. Upon coordination through the sulfur atom, the ν(C=S) band typically shifts to a lower wavenumber, while the ν(C-N) band shifts to a higher wavenumber. mdpi.com If the quinoline nitrogen is also involved in coordination, changes in the vibrational modes of the quinoline ring would also be observed.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides valuable information about the ligand environment upon complexation. Shifts in the resonances of the protons and carbons of the quinoline ring and the thiourea moiety can confirm coordination. For diamagnetic complexes, the changes in chemical shifts can help to deduce the binding mode.

Electronic (UV-Vis) spectroscopy can provide insights into the geometry of the metal center. The d-d transitions observed for transition metal complexes are sensitive to the coordination environment. Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also be observed and provide information about the electronic structure of the complex.

The following table summarizes the expected spectroscopic changes upon complexation of this compound.

| Technique | Observation | Interpretation | Reference |

| IR | Decrease in ν(C=S), Increase in ν(C-N) | Coordination through sulfur | mdpi.com |

| IR | Shifts in quinoline ring vibrations | Coordination of quinoline nitrogen | ijcce.ac.ir |

| ¹H NMR | Downfield shift of quinoline protons | Coordination of quinoline nitrogen | ijcce.ac.ir |

| ¹³C NMR | Shift in C=S carbon resonance | Coordination through sulfur | mdpi.com |

| UV-Vis | d-d transitions | Information on coordination geometry | mdpi.com |

| X-ray | Bond lengths and angles | Definitive structure and binding mode | cardiff.ac.uk |

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes containing this compound is a critical aspect of their characterization, providing insights into their redox activity, electron transfer mechanisms, and potential applications in areas such as catalysis and sensor technology. While specific electrochemical data for complexes of this compound are not extensively documented in publicly available literature, the properties can be inferred from studies on structurally related thiourea and 8-quinoline derivatives. The electrochemical characteristics are primarily dictated by the interplay of the central metal ion, the thiourea moiety, and the 7-methylquinoline (B44030) framework.

Cyclic voltammetry is a key technique used to investigate the redox properties of these complexes. cardiff.ac.uk In general, metal complexes of thiourea derivatives exhibit rich electrochemical behavior. The redox processes observed can be either metal-centered or ligand-centered, or a combination of both. For instance, in studies of copper(II) and nickel(II) complexes with other thiourea-based ligands, distinct redox behaviors are observed. Copper(II) complexes often show a quasi-reversible one-electron reduction process attributed to the Cu(II)/Cu(I) couple. cardiff.ac.uk In contrast, nickel(II) complexes with similar ligands can exhibit irreversible reduction peaks. cardiff.ac.uk These differences highlight the significant influence of the central metal ion on the electrochemical profile of the complex.

The 8-aminoquinoline (B160924) part of the this compound ligand is expected to play a substantial role in the redox properties of its metal complexes. The quinoline ring system is electroactive and can undergo redox reactions. Furthermore, the coordination of the nitrogen atom of the quinoline ring and the sulfur and nitrogen atoms of the thiourea group to a metal center creates a stable chelate structure that influences the electron density at the metal ion and, consequently, its redox potential.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the nature and position of substituents on the quinoline ring can significantly tune the redox potentials of their metal complexes. For example, the introduction of a nitro group at the 5-position of an 8-hydroxyquinoline-proline hybrid ligand resulted in a significant positive shift in the formal potential of its iron(III)/iron(II) complex compared to the unsubstituted 8-hydroxyquinoline complex. mdpi.com This demonstrates the strong electronic influence of substituents on the redox behavior. In the case of this compound, the methyl group at the 7-position is an electron-donating group. This would be expected to increase the electron density on the quinoline ring and at the coordinating nitrogen atom, which could, in turn, affect the redox potential of the metal center.

The electrochemical behavior of azo-derivatives of 4-amino-2-methylquinoline has been studied, indicating that the methylquinoline moiety itself is electrochemically active. scielo.br The presence of the methyl group can influence the reduction potential of the quinoline ring system.

In a typical cyclic voltammogram of a metal complex of this compound, one might expect to observe redox peaks corresponding to the M(n+)/M((n-1)+) couple of the central metal ion. The reversibility of these peaks would provide information about the stability of the complex in different oxidation states. Additionally, ligand-based redox processes may also be present, potentially involving the quinoline ring or the thiourea group. The specific potentials at which these redox events occur would be dependent on the metal ion, the solvent system, and the supporting electrolyte used in the measurement.

A hypothetical summary of expected electrochemical features for selected metal complexes of this compound, based on related compounds, is presented in the table below.

Table 1. Expected Electrochemical Properties of this compound Metal Complexes

| Metal Ion | Expected Redox Couple | Probable Nature of the Process | Influencing Factors |

| Cu(II) | Cu(II) / Cu(I) | Quasi-reversible | Solvent, Supporting Electrolyte |

| Ni(II) | Ni(II) / Ni(I) or Ni(III) / Ni(II) | Potentially irreversible reduction | Coordination Geometry |

| Fe(III) | Fe(III) / Fe(II) | Reversible | pH, Ligand-to-Metal Ratio |

This table is predictive and based on the electrochemical behavior of similar thiourea and 8-quinoline metal complexes. Experimental verification is necessary to establish the precise electrochemical properties of this compound complexes.

Investigations into Biological Activities of 7 Methylquinolin 8 Yl Thiourea in Vitro Studies

Antimicrobial Activity Studies

Thiourea (B124793) derivatives incorporating a quinoline (B57606) scaffold have been a subject of interest in medicinal chemistry due to their potential antimicrobial properties. However, specific data on the antimicrobial efficacy of (7-Methylquinolin-8-yl)thiourea remains unpublished in the accessible scientific literature.

No specific in vitro studies detailing the antibacterial activity of this compound against Gram-positive bacteria such as Bacillus subtilis or Staphylococcus aureus have been identified. Consequently, data regarding its minimum inhibitory concentration (MIC) or other measures of efficacy are not available.

There are no available research findings on the in vitro antibacterial efficacy of this compound against Gram-negative bacteria, including common pathogens like Escherichia coli and Pseudomonas aeruginosa.

Investigations into the potential antifungal properties of this compound against fungal species such as Candida albicans or Aspergillus flavus have not been reported in the scientific literature. Therefore, no data on its antifungal efficacy is available.

A comprehensive search of scientific databases did not yield any studies concerning the in vitro antiviral activity of this compound.

There is no published research on the in vitro antiprotozoal or antimalarial activity of this compound against parasites such as Plasmodium falciparum or Leishmania amazonensis.

While structure-activity relationship (SAR) studies have been conducted for various quinoline-thiourea derivatives to understand the impact of different substituents on their antimicrobial effects, no specific SAR studies focusing on the this compound scaffold have been found. The influence of the methyl group at the 7-position of the quinoline ring in this particular thiourea derivative on its potential biological activity has not been elucidated in the available literature.

Other Enzyme Inhibition and Biological Activities

Antioxidant Activity (e.g., DPPH radical scavenging)

There are no specific studies reporting the antioxidant activity of this compound, such as its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Research on other thiourea derivatives has indicated that their antioxidant potential can be influenced by the nature and position of substituents on the aromatic rings. nih.govnih.govmdpi.com For instance, some studies have shown that certain thiourea derivatives can act as effective free radical scavengers. nih.gov However, without direct experimental evaluation of this compound, no data on its efficacy can be presented.

Emerging Research Frontiers and Future Perspectives for 7 Methylquinolin 8 Yl Thiourea

Design of Novel (7-Methylquinolin-8-yl)thiourea Analogues with Enhanced Biological Profiles

The design of novel analogues based on the this compound core is a key area of future research, aiming to enhance biological activity and selectivity. Studies on related quinoline-thiourea derivatives have provided valuable insights into structure-activity relationships (SAR), guiding the rational design of more potent compounds.

For instance, research on 7-chloroquinolinyl thiourea (B124793) derivatives has demonstrated their potential as antimalarial agents. The synthesis and evaluation of a series of these compounds revealed that specific substitutions on the thiourea nitrogen are crucial for activity. One of the most active compounds in a study displayed an IC50 value of 1.2 µM against the D10 strain of Plasmodium falciparum, highlighting the importance of the quinoline (B57606) core in antiprotozoal activity. nih.gov This suggests that modifications to the thiourea portion of this compound could yield potent antimalarial candidates.

In the realm of anticancer research, various quinoline-thiourea hybrids have shown significant cytotoxicity against several cancer cell lines. A study on thioureido-benzenesulfonamides incorporating a quinoline moiety reported that these compounds exhibited notable anticancer activity. d-nb.info The activity was found to be dependent on the nature of the substituent on the thiourea nitrogen. For example, a quinoline derivative within this series showed good activity against lung, cervical, and colorectal cancer cell lines. d-nb.info This underscores the potential for developing novel anticancer agents by synthesizing various N-substituted analogues of this compound.

Furthermore, the synthesis of quinoline-thiazole hybrids, using a thiourea derivative as a key intermediate, has led to the discovery of potent antileukemic agents. These compounds were designed based on the structures of known drugs like chloroquine (B1663885) and primaquine. mdpi.com This approach of using the thiourea group as a linker to combine the quinoline core with other pharmacologically active moieties represents a promising strategy for creating novel hybrid drugs with enhanced biological profiles.

The following table summarizes the anticancer activity of some quinoline-thiourea analogues, providing a basis for the design of new derivatives.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (Breast) | 3.0 | nih.gov |

| MDA-MB468 (Breast) | 4.6 | nih.gov | |

| MCF7 (Breast) | 4.5 | nih.gov | |

| N1,N3-disubstituted-thiosemicarbazone bearing a benzodioxole moiety | HCT116 (Colon) | 1.11 | researchgate.net |

| HepG2 (Liver) | 1.74 | researchgate.net | |

| MCF7 (Breast) | 7.0 | researchgate.net | |

| Quinoline-thioureido-benzenesulfonamide derivative | Lung (A549) | Active | d-nb.inforesearchgate.net |

| Cervical (Hela) | Active | d-nb.inforesearchgate.net | |

| Colorectal (Lovo) | Active | d-nb.inforesearchgate.net |

This table presents data for analogues of this compound to illustrate the potential of this class of compounds.

Exploration of New Biological Targets and Therapeutic Applications

A significant frontier in the research of this compound and its analogues is the identification of their specific biological targets to uncover new therapeutic applications. The diverse biological activities reported for this class of compounds suggest that they may interact with multiple cellular pathways and enzymes. rsc.org

Enzyme inhibition is a prominent mechanism of action for many thiourea and quinoline derivatives. For example, quinoline-based thiourea derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov One such derivative exhibited non-competitive inhibition with an IC50 value of 0.0070 µM. nih.gov This suggests that this compound analogues could be explored for applications in cosmetics and for the treatment of pigmentation disorders.

In the context of infectious diseases, DNA gyrase and topoisomerase IV are key bacterial enzymes that have been identified as targets for thiourea derivatives. researchgate.net The antibacterial mechanism of these compounds is proposed to involve the inhibition of these enzymes, which are essential for bacterial DNA replication. researchgate.net Molecular docking studies have further supported this by showing good binding interactions between thiourea derivatives and the active sites of these enzymes. researchgate.net This opens up the possibility of developing this compound-based antibacterial agents that can overcome existing resistance mechanisms.

Furthermore, mitogen-activated protein kinase-activated protein kinase 2 (MK-2) has been identified as a potential target for the anticancer activity of thiourea derivatives. nih.gov MK-2 is a key enzyme in the signal transduction pathway that controls cell proliferation, and its inhibition is a valid strategy for cancer therapy. nih.gov Molecular docking studies have shown that thiourea derivatives can bind effectively to the active site of MK-2. nih.gov

The following table highlights some of the potential biological targets for quinoline-thiourea derivatives, indicating promising therapeutic avenues for analogues of this compound.

| Biological Target | Therapeutic Application | Reference |

| Tyrosinase | Hyperpigmentation disorders, Food browning | nih.gov |

| DNA Gyrase / Topoisomerase IV | Bacterial Infections | researchgate.net |

| Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Cancer | nih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | researchgate.net |

Advanced Computational Approaches in Ligand and Drug Design

Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are poised to play a crucial role in accelerating the discovery and optimization of this compound analogues. These in silico techniques provide valuable insights into the molecular interactions between the ligands and their biological targets, guiding the design of new molecules with improved efficacy and selectivity.

QSAR studies have been successfully applied to various series of quinoline-thiourea derivatives to identify the key structural features that govern their biological activity. For example, a 2D-QSAR study on 4-aminoquinoline (B48711) derivatives with thiourea and other side chains as antimalarial agents revealed the importance of electronic and topological parameters in determining their activity. researchcommons.org Similarly, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have provided detailed 3D contour maps that highlight the regions where steric and electrostatic modifications can enhance the inhibitory activity of the compounds. japsonline.com

Molecular docking simulations have been instrumental in elucidating the binding modes of quinoline-thiourea derivatives with their target proteins. These studies have helped to identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, docking studies of thiourea derivatives in the active site of bacterial enzymes like DNA gyrase have provided a rationale for their antibacterial activity. researchgate.net In another study, the binding of tacrine-quinoline hybrids with a thiourea linker to acetylcholinesterase and butyrylcholinesterase was investigated to understand their potential for treating Alzheimer's disease. mdpi.com

The combination of QSAR and molecular docking provides a powerful platform for the virtual screening of large compound libraries and the de novo design of novel this compound analogues with desired biological profiles. These computational approaches can significantly reduce the time and cost associated with traditional drug discovery processes.

| Computational Method | Application in Quinoline-Thiourea Research | Key Findings | Reference |

| 2D-QSAR | Antimalarial activity of 4-aminoquinoline derivatives | Importance of electronic and topological descriptors | researchcommons.org |

| 3D-QSAR (CoMFA/CoMSIA) | Antimalarial activity of quinoline derivatives | Identification of steric and electrostatic fields for activity enhancement | japsonline.com |

| Molecular Docking | Antibacterial activity targeting DNA gyrase | Elucidation of binding modes and key interactions | researchgate.net |

| Molecular Docking | Anticancer activity targeting MK-2 | Suggestion of a mechanism of action | nih.gov |

| Molecular Docking | Anti-Alzheimer's activity targeting Cholinesterases | Prediction of binding modes of hybrid molecules | mdpi.com |

Potential Applications in Materials Science and Catalysis

Beyond the realm of medicinal chemistry, the unique structural features of this compound and its analogues suggest potential applications in materials science and catalysis. The presence of both a quinoline ring and a thiourea group, which can act as a ligand, makes these compounds interesting candidates for the development of new functional materials and catalysts.

In materials science, quinoline-thiourea derivatives have been explored for their potential in the development of coordination polymers and chemosensors. researchgate.netontosight.ai The ability of the thiourea moiety to coordinate with metal ions, combined with the photophysical properties of the quinoline ring, can be exploited to create materials with interesting optical and electronic properties. google.com A patent has described the use of a quinoline thiourea compound as a fluorescent chemical sensor for the detection of heavy metal ions like Ag+ and Hg2+. mdpi.com This suggests that this compound analogues could be designed as selective and sensitive sensors for environmental monitoring or industrial applications. Furthermore, the use of quinoline-substituted thioureas as ligands for the recovery of gold from electronic waste has been reported, highlighting their potential in sustainable chemistry. ontosight.ai

In the field of catalysis, thiourea derivatives have been shown to act as efficient organocatalysts in various organic transformations. One study reported the use of thiourea as a catalyst for the transfer hydrogenation of 2-substituted quinolines, demonstrating its ability to promote important chemical reactions. google.com Additionally, gold catalysis has been employed for the synthesis of amino thioquinolines from thiourea derivatives, indicating the potential for developing novel catalytic systems based on these scaffolds. nih.gov The coordination of this compound to metal centers could lead to the formation of novel metal complexes with catalytic activity for a range of organic reactions. The synthesis of metal complexes with thiourea ligands, including those derived from quinolines, has been explored, and these complexes have shown promising anticancer properties, suggesting a dual role in both medicine and catalysis. nih.gov

| Application Area | Specific Use of Quinoline-Thiourea Analogues | Potential of this compound | Reference |

| Materials Science | Fluorescent chemosensors for heavy metal ions | Development of selective sensors for environmental or industrial use | mdpi.com |

| Ligands for gold recovery from e-waste | Application in sustainable and green chemistry | ontosight.ai | |

| Coordination polymers | Creation of new functional materials with unique properties | researchgate.net | |

| Catalysis | Organocatalyst for transfer hydrogenation | Design of novel organocatalysts for organic synthesis | google.com |

| Precursors for gold-catalyzed synthesis of thioquinolines | Development of new catalytic methodologies | nih.gov | |

| Ligands for metal complexes with catalytic activity | Formation of new catalysts for various chemical transformations | nih.gov |

常见问题

Q. Advanced Consideration :

- Factorial Design : Apply 2³ factorial experiments (e.g., thiourea concentration, pH, reaction time) to identify critical variables, as modeled in silver leaching studies (Table 5, ).

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Focus : Structural validation.

Methodological Answer :

- FT-IR/NMR : Key peaks include ν(C=S) at 1190 cm⁻¹ (FT-IR) and thiourea proton signals at δ 8.5–9.5 ppm (¹H NMR) .

- X-ray Crystallography : Use SHELXTL or WinGX for small-molecule refinement. For high-resolution data, SHELXL efficiently handles twinned crystals and resolves disorder .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles/distortions in the quinoline-thiourea core .

Q. Advanced Consideration :

- Data Contradictions : Cross-validate using powder XRD if single crystals are unstable, as thiourea derivatives may exhibit polymorphism under humidity .

How does this compound induce apoptosis in cancer cells, and what experimental models validate this?

Basic Research Focus : Mechanistic biology.

Methodological Answer :

- Mitochondrial Pathway : Thiourea derivatives reduce mitochondrial membrane potential (ΔψM) and activate cytochrome c release, as shown in thienylthiazole-aryl-thiourea hybrids .

- In Vitro Models : Use MTT assays on HeLa or MCF-7 cells with IC₅₀ dose-response curves. Confirm apoptosis via flow cytometry (Annexin V/PI staining).

Q. Advanced Consideration :

- Contradictions : Some studies report Bcl-2 downregulation, while others note caspase-3 dominance. Use siRNA knockdowns to isolate pathway contributions .

What experimental design challenges arise in studying this compound’s environmental applications?

Advanced Research Focus : Reproducibility and scalability.

Methodological Answer :

- Leaching Studies : Adapt gold recovery protocols (e.g., thiourea-thiocyanate-ferric sulfate mixtures) but adjust pH (1.5–2.5) to prevent ligand degradation .

- Factorial Limitations : Inconsistent preheating (e.g., thiourea isomerization) can skew results. Standardize thermal protocols using TGA-DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。